
2-(2,5-Difluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide
Vue d'ensemble
Description
The compound “2-(2,5-Difluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide” is a chemical compound with the molecular formula C15H11BrF2N2OS . It contains a thiazole ring, which is a heterocyclic compound that includes a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole ring, along with the difluorophenyl and hydroxyphenyl groups attached at the 2 and 4 positions, respectively . The presence of these functional groups would likely influence the compound’s reactivity and properties.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the thiazole ring and the difluorophenyl and hydroxyphenyl groups could impact properties such as solubility, melting point, and boiling point .Applications De Recherche Scientifique
Synthesis and Fluorescence Properties
Synthesis and Spectral Properties : Research has demonstrated the synthesis and fluorescence properties of substituted 2-aryl-4-hydroxy-5-(2′-hydroxyphenyl)-1,3-thiazoles. These compounds exhibit enhanced fluorescence quantum yields due to the formation of an intramolecular hydrogen bond. The introduction of electron-withdrawing substituents into the 2-aryl group significantly increases the fluorescence quantum yields, making these compounds interesting for applications requiring high fluorescence intensity (Kammel et al., 2016).
Structure-Fluorescence Relationships : Further studies on the fluorescence properties of substituted 2-aryl-4-hydroxy-5-(2′-aminophenyl)-1,3-thiazoles reveal that the presence of the 2′-amino group lowers the fluorescence quantum yields compared to their hydroxy counterparts. This indicates the significant impact of substituents on the fluorescence behavior of these compounds, which could inform their use in fluorescent probes and materials (Kammel et al., 2019).
Potential Applications
Corrosion Inhibition : Thiazole derivatives have been evaluated for their corrosion inhibition performance on metals, suggesting potential applications in protecting materials from corrosion. The study on the inhibition performance of certain thiazole compounds against the corrosion of iron indicates their effectiveness, which could be leveraged in industrial applications to enhance the longevity of metal components (Kaya et al., 2016).
Antimicrobial Activity : Some derivatives of thiazoles have been synthesized and evaluated for their antimicrobial activity. This suggests potential applications in the development of new antimicrobial agents for treating infections caused by bacteria and fungi. For instance, compounds exhibiting moderate antibacterial and high antifungal activities open avenues for the development of new therapeutic agents (Kubba & Rahim, 2018).
Propriétés
IUPAC Name |
2-[2-(2,5-difluoroanilino)-1,3-thiazol-4-yl]phenol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2OS.BrH/c16-9-5-6-11(17)12(7-9)18-15-19-13(8-21-15)10-3-1-2-4-14(10)20;/h1-8,20H,(H,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHUPRLIHYYNLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)NC3=C(C=CC(=C3)F)F)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrF2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Difluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



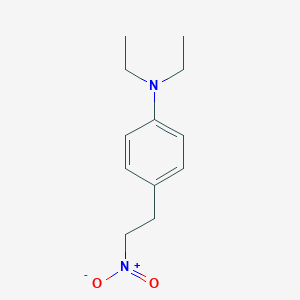

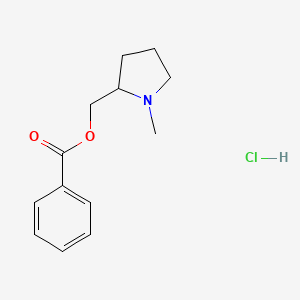
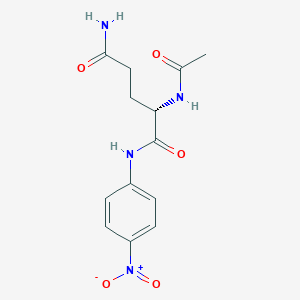
![2-amino-3-hydroxy-N-[(2,3,4-trihydroxyphenyl)methylideneamino]propanamide;hydrochloride](/img/structure/B1437131.png)

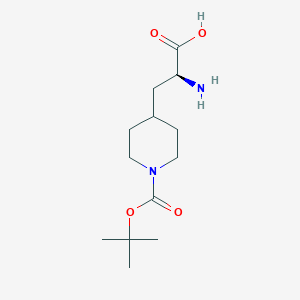


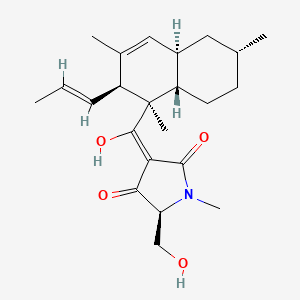



![(2S)-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-4-methylpentanoic acid](/img/structure/B1437144.png)